molecular formula C12H28BLi B1230118 L-selectride

L-selectride

Cat. No.: B1230118
M. Wt: 190.1 g/mol
InChI Key: ACJKNTZKEFMEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-selectride, also known as this compound, is a useful research compound. Its molecular formula is C12H28BLi and its molecular weight is 190.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Key Applications

  • Stereoselective Reductions
    • L-Selectride is extensively used for the diastereoselective reduction of ketones to alcohols. For instance, it has been shown to achieve high levels of diastereoselectivity (>20:1) in the reduction of specific ketones, yielding allylic alcohols with significant efficiency .
  • Asymmetric Synthesis
    • The reagent facilitates asymmetric reductive aldol reactions, where it can convert chiral or achiral enones into β-hydroxy carbonyl derivatives. This process is crucial for synthesizing bioactive natural products such as epothilones and mycalamide A .
  • Natural Product Synthesis
    • This compound plays a critical role in the synthesis of complex natural products. For example, it has been effectively employed in the total synthesis of peloruside A, showcasing its utility in constructing intricate molecular architectures .
  • Reduction of Functional Groups
    • Beyond ketones, this compound can also reduce other functional groups such as exocyclic acrylonitriles and halides, further extending its applicability in synthetic organic chemistry .

Case Study 1: Diastereoselective Reduction

A study demonstrated the use of this compound for the diastereoselective reduction of 6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones. The reaction yielded products with moderate to high syn-diastereoselectivities (86:14 ratio) under mild conditions . This highlights this compound's effectiveness in producing desired stereochemical outcomes.

CompoundReaction ConditionsYieldDiastereoselectivity
6a-20 °C to rt93%86:14 (syn:anti)

Case Study 2: Asymmetric Aldol Reaction

In another investigation, researchers utilized this compound-mediated reductions to improve aldol reactions involving chiral enones. The results indicated excellent diastereoselectivity when reacting with aldehydes containing an α-chiral center, thus enhancing the efficiency of asymmetric synthesis methods .

AldehydeEnone UsedDiastereoselectivity
R1R2>20:1

Mechanistic Insights

The mechanism of this compound reductions involves two main steps:

  • Delivery of the hydride equivalent to form a lithium alkoxide.
  • Hydrolytic workup leading to the formation of the alcohol product.

This two-step process is crucial for achieving high selectivity and yield during reductions .

Chemical Reactions Analysis

General Reduction of Carbonyl Compounds

L-Selectride is a reducing agent used to convert carbonyl compounds, such as ketones, to alcohols . The reaction occurs in two steps. First, a hydride equivalent is delivered, producing a lithium alkoxide. Then, a hydrolytic workup is performed :

R2CO+Li[(CH3CH2CH(CH3))3BH]R2CHOLi+(CH3CH2CH(CH3))3BR_2CO+Li[(CH_3CH_2CH(CH_3))_3BH]\rightarrow R_2CHOLi+(CH_3CH_2CH(CH_3))_3B

R2CHOLi+H2OR2CH2OH+LiOHR_2CHOLi+H_2O\rightarrow R_2CH_2OH+LiOH

This compound's steric hindrance allows for highly selective reductions. For example, it can reduce all three methylcyclohexanones to the less stable methylcyclohexanols in >98% yield .

Stereoselective Reductions

This compound is known for its ability to perform stereoselective reductions. The steric bulk of the reagent influences the approach of the hydride, leading to preferential formation of one stereoisomer over others .

  • Diastereoselective Reduction of α-Keto Esters: this compound reduction of α-keto esters proceeds through a s-cis conformation due to metal chelation. The presence of a vicinal toluenesulfonamide group can block the approach of the hydride from one face, leading to preferential hydride attack from the opposite face and thus a specific stereoisomer .

  • Reductive Aldol Reactions: this compound can mediate reductive aldol couplings of enones and aldehydes to provide aldol products with high diastereoselectivity. In these reactions, the enolate formed from this compound reduction reacts with aldehydes containing a chiral center, leading to excellent diastereoselectivity .

Regioselective Reduction of Enones

Under certain conditions, this compound can selectively reduce enones via conjugate addition of hydride. The steric hindrance of the bulky hydride reagent can make it more favorable for the hydride to attack the β-position rather than the carbonyl carbon .

Asymmetric Reductive Aldol Reactions

This compound can be employed in asymmetric reductive aldol methodologies. Reactions involve this compound reduction of chiral or achiral isopropenyl ketone followed by reaction of the resulting enolate to an aldehyde containing an alkoxy stereocenter .

Diastereoselective Reduction of Hemiaminals

This compound has been reported to perform diastereoselective reduction of hemiaminals . this compound reduction of the tautomeric mixture of 6a and 7a yields syn-10a and anti-10a in a ratio of 86:14 (combined yield: 93%) .

Table 1. Results of reduction of hemiaminals using this compound

EntryRYield [%]syn/anti ratio
1CH3 (10a)936:1
2C2H5 (10b)977:1
3n-C4H9 (10c)977:1
4n-C5H11 (10d)9523:2
5n-C8H17 (10e)9823:2
6n-C12H25 (10f)859:1
7n-C16H33 (10g)837:1
8i-Bu (10h)923:1
9Ph (10i)813:1
10Bn (10j)9211:2
11PhCH2CH2 (10k)827:2

Reduction of Tetralin-1,4-diones

This compound reduces tetralin-1,4-dione to give preferentially the cis-diol .

Table 2. Reduction of tetralin-1,4-dione using various reducing agents

Reducing agentRatio of cis : transYield (%)
NaBH458 : 4298
LiAlH432 : 6894
Red-Al13 : 8776
BH3·THF61 : 3993
This compound84 : 1698

Q & A

Basic Research Questions

Q. What are the key mechanistic factors influencing L-selectride’s selectivity in ketone vs. ester reduction?

this compound’s selectivity arises from steric and electronic effects. Its bulky tri-sec-butylborohydride structure favors less hindered substrates, enabling preferential reduction of ketones over esters. For example, in carbonyl reductions, this compound’s single hydride donor and low solubility in polar solvents limit its reactivity to sterically accessible sites . To validate selectivity, researchers should:

  • Compare reaction outcomes with alternative reductants (e.g., NaBH₄, K-selectride).
  • Use NMR or IR spectroscopy to monitor hydride transfer kinetics.
  • Control solvent polarity (e.g., THF vs. DMF) to assess solubility-driven selectivity shifts .

Q. How should this compound be handled in moisture-sensitive reactions to ensure reproducibility?

this compound is pyrophoric and hydrolyzes rapidly. Methodological best practices include:

  • Using Schlenk lines or gloveboxes for reagent transfer.
  • Pre-drying solvents (e.g., THF over molecular sieves).
  • Quenching excess reagent with isopropanol or aqueous ammonium chloride. Safety protocols should align with its 3 WGK Germany hazard rating, requiring flame-resistant gloves and fume hoods .

Q. What spectroscopic techniques are optimal for characterizing this compound-mediated reductions?

  • ¹H/¹³C NMR : Track substrate conversion and byproduct formation (e.g., boron-containing intermediates).
  • IR Spectroscopy : Identify carbonyl group disappearance (C=O stretch at ~1700 cm⁻¹).
  • GC-MS : Quantify volatile products and assess purity. For non-volatile products, HPLC with UV detection can resolve stereoisomers formed during asymmetric reductions .

Advanced Research Questions

Q. How can contradictory literature data on this compound’s reducing power be reconciled?

Discrepancies often stem from solvent effects, substrate steric profiles, or trace moisture. To resolve contradictions:

  • Replicate experiments under strictly anhydrous conditions.
  • Perform kinetic studies (e.g., in situ FTIR) to compare reaction rates across substrates.
  • Use computational models (DFT) to predict hydride accessibility for sterically congested ketones. Cross-referencing with crystallographic data (e.g., Cambridge Structural Database) can clarify steric influences .

Q. What strategies optimize this compound’s efficiency in large-scale syntheses?

  • Stoichiometric Tuning : Use 1.05–1.1 equivalents to minimize side reactions.
  • Temperature Gradients : Start at −78°C for selectivity, then warm to −20°C to accelerate completion.
  • Workup Protocols : Extract boron residues with aqueous NaOH to prevent column contamination. Pilot studies should compare yield and purity metrics across scales (e.g., 1 mmol vs. 100 mmol) .

Q. How does this compound compare to other Selectride variants (e.g., K-selectride) in enantioselective reductions?

  • Cation Effects : Li⁺ in this compound enhances solubility in ethers, while K⁺ in K-selectride favors polar aprotic solvents.
  • Steric Profiles : K-selectride’s smaller size reduces steric discrimination, making it less selective for hindered ketones. Researchers should:
  • Conduct parallel reductions of chiral substrates (e.g., α-pinene derivatives).
  • Analyze enantiomeric excess (ee) via chiral HPLC or optical rotation.
  • Correlate results with Hammett parameters to quantify electronic effects .

Q. What interdisciplinary applications of this compound exist beyond traditional organic synthesis?

  • Polymer Chemistry : Deprotection of boronate esters in dendrimer synthesis.
  • Glycobiology : Selective reduction of carbohydrate lactones (e.g., Scheme 4 in ).
  • Materials Science : Synthesis of boron-doped graphene precursors. Interdisciplinary studies require collaboration with domain experts to adapt protocols (e.g., inert-atmosphere TEM for material characterization) .

Q. Methodological Guidelines

Designing experiments to probe this compound’s reaction pathways

  • Variable Control : Fix temperature, solvent, and substrate concentration while varying hydride equivalents.
  • Isotopic Labeling : Use deuterated this compound (LiBD-sec-Bu₃) to track hydride transfer via mass spectrometry.
  • In Situ Monitoring : Employ ReactIR or cryo-EM to capture transient intermediates .

Addressing irreproducibility in this compound-mediated reactions

  • Batch Testing : Compare multiple reagent lots (CAS 38721-52-7) for consistency.
  • Error Analysis : Quantify uncertainties in NMR integration (e.g., ±5% for ¹H NMR).
  • Peer Validation : Share raw data (e.g., spectra, chromatograms) via repositories like Zenodo for independent verification .

Integrating computational chemistry with experimental this compound studies

  • Software : Gaussian or ORCA for transition-state modeling.
  • Parameters : B3LYP/6-31G(d) level for hydride transfer barriers.
  • Validation : Compare computed activation energies with experimental Arrhenius plots .

Properties

Molecular Formula

C12H28BLi

Molecular Weight

190.1 g/mol

IUPAC Name

lithium;tri(butan-2-yl)boranuide

InChI

InChI=1S/C12H28B.Li/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1

InChI Key

ACJKNTZKEFMEAK-UHFFFAOYSA-N

Canonical SMILES

[Li+].[BH-](C(C)CC)(C(C)CC)C(C)CC

Synonyms

K-selectride
L-selectride
N-selectride
selectride

Origin of Product

United States

Synthesis routes and methods

Procedure details

456.85 g of potassium tri-sec-butylborohydride (1.4 molar in THF) were added to a mixture of 29.7 g LiCl in 50 ml THF at 65° C. The reaction mixture was stirred for 2-4 hours at 65° C., cooled to room temperature and then filtered. The filter cake was then washed twice with 79.1 g THF. The filtrates were combined yielding lithium tri-sec-butyl borohydride in tetrahydrofuran as a clear, pale yellow liquid (99+% pure by atomic absorption).
Quantity
456.85 g
Type
reactant
Reaction Step One
Name
Quantity
29.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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